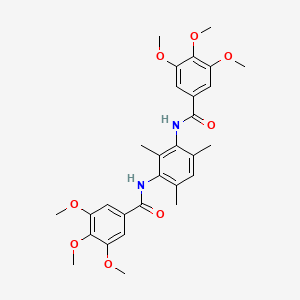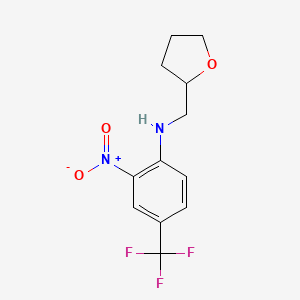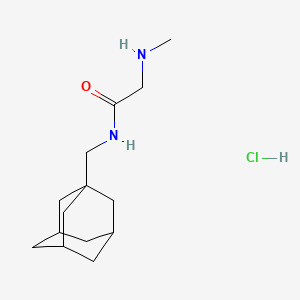
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide), also known as TMB-TPA, is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications.
Mécanisme D'action
The mechanism of action of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) involves its ability to bind to metal ions and form a complex that emits fluorescence. This fluorescence can be used to detect the presence of metal ions in biological systems. Additionally, N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) has a low toxicity profile and does not have any significant effects on cell viability or proliferation. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) is its high selectivity for certain metal ions, which makes it a useful tool for detecting metal ions in biological systems. Additionally, its low toxicity profile makes it a safe compound to use in lab experiments. However, one limitation of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) is its limited solubility in aqueous solutions, which may affect its effectiveness in certain research applications.
Orientations Futures
There are several potential future directions for research involving N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide). One area of interest is the development of new antitumor agents based on the structure of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide). Additionally, further research is needed to fully understand the mechanism of action of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) and its potential as a therapeutic agent for the treatment of Alzheimer's disease. Finally, the development of new methods for improving the solubility of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) in aqueous solutions may expand its potential for use in various research applications.
Méthodes De Synthèse
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) is synthesized through a multi-step process involving the reaction of 2,4,6-trimethyl-1,3-phenylenediamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) in its pure form.
Applications De Recherche Scientifique
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3,4,5-trimethoxybenzamide) has been shown to have potential as a fluorescent probe for the detection of certain metal ions, such as copper and iron, in biological systems. It has also been investigated for use in the development of new antitumor agents and as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2,4,6-trimethyl-3-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-15-10-16(2)25(31-29(33)19-13-22(36-6)27(39-9)23(14-19)37-7)17(3)24(15)30-28(32)18-11-20(34-4)26(38-8)21(12-18)35-5/h10-14H,1-9H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDASGBHQCLNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)

![3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4921005.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4921010.png)
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
